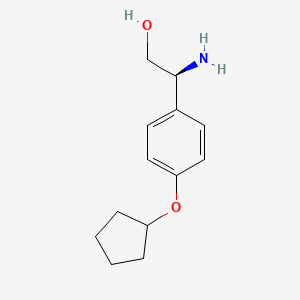

(2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL

Description

(2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is a chiral β-amino alcohol characterized by a phenyl ring substituted with a cyclopentyloxy group at the para position and an ethanol backbone with amino (-NH2) and hydroxyl (-OH) groups at the C2 and C1 positions, respectively. The (2S) stereochemistry indicates the spatial arrangement of the amino group, which may influence its biological activity and interaction with enantioselective targets.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(2S)-2-amino-2-(4-cyclopentyloxyphenyl)ethanol |

InChI |

InChI=1S/C13H19NO2/c14-13(9-15)10-5-7-12(8-6-10)16-11-3-1-2-4-11/h5-8,11,13,15H,1-4,9,14H2/t13-/m1/s1 |

InChI Key |

SYVSHMZDXKUBOM-CYBMUJFWSA-N |

Isomeric SMILES |

C1CCC(C1)OC2=CC=C(C=C2)[C@@H](CO)N |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and a suitable amino acid derivative.

Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using a reducing agent like sodium cyanoborohydride.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL would involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor to pharmaceutical agents.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL would depend on its specific application. For example, if it acts as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL with structurally similar compounds, focusing on substituents, molecular weight, and key features:

Key Observations:

- Steric Effects : The bulky cyclopentyloxy group may hinder binding to sterically sensitive targets compared to smaller substituents like halogens .

- Electron-Withdrawing Effects : Halogenated analogs (e.g., Br, Cl, F) exhibit stronger electron-withdrawing properties, which could influence reactivity or receptor affinity .

Biological Activity

(2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is a chiral compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features an amino group, a hydroxyl group, and a cyclopentyloxyphenyl moiety, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The molecular formula of (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is with a molecular weight of approximately 221.29 g/mol. The specific stereochemistry at the second carbon atom influences its biological interactions significantly.

Neuroprotective Effects

Preliminary studies suggest that (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL may exhibit neuroprotective properties. Research indicates that it can protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

Anti-inflammatory Properties

This compound has also shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

Interaction with Biological Targets

Research has indicated that (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL interacts with specific receptors and enzymes, modulating their activity. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL | Opposite stereochemistry at the second carbon | Different chiral properties affecting activity |

| 2-Amino-2-(4-methoxyphenyl)ethan-1-OL | Methoxy group instead of cyclopentyloxy | Variation in reactivity due to functional group differences |

| (S)-2-Amino-2-cyclohexylethanol | Cyclohexyl group instead of cyclopentyloxy | Variation in hydrophobicity affecting solubility |

The unique configuration of (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL imparts distinct properties that differentiate it from these similar compounds, particularly in terms of stereochemistry and reactivity.

Study 1: Neuroprotection

A study conducted on cultured neuronal cells demonstrated that treatment with (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL significantly reduced cell death induced by oxidative stress. The compound was found to upregulate antioxidant enzymes, providing a protective effect against neurotoxicity.

Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.